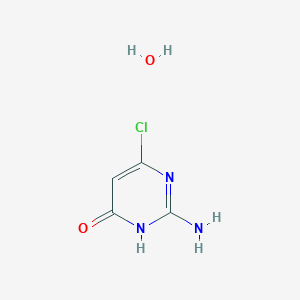

2-Amino-6-chloropyrimidin-4-ol hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-chloro-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQIJULVUFJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512753 | |

| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410530-71-1, 1194-21-4, 206658-81-3 | |

| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-chloropyrimidin-4-ol hydrate chemical properties

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol hydrate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and materials science. Its unique arrangement of functional groups—an amino group, a reactive chlorine atom, and a hydroxyl group in tautomeric equilibrium with a keto form—renders it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, analytical characterization, and applications, grounded in established chemical principles and safety protocols.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

The structure of 2-Amino-6-chloropyrimidin-4-ol exists in a tautomeric equilibrium between the -ol and -one forms, a common feature for hydroxy-substituted pyrimidines. The hydrate form indicates the presence of one or more water molecules within the crystal lattice.

Figure 1. Tautomeric forms of 2-Amino-6-chloropyrimidin-4-ol.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 410530-71-1; 206658-81-3 | [1][2][3][4] |

| Molecular Formula | C₄H₆ClN₃O₂ (as hydrate) | [1][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Amino-6-chloro-4-pyrimidinol hydrate | [4][5] |

| InChI Key | KBQIJULVUFJCMD-UHFFFAOYSA-N |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 163.56 g/mol | [1][4] |

| Polar Surface Area (PSA) | 81.26 Ų | [1] |

| LogP | 0.9347 | [1] |

Synthesis and Purification Workflow

While multiple proprietary methods exist, a general and plausible synthetic pathway to 2-Amino-6-chloropyrimidin-4-ol can be extrapolated from established pyrimidine chemistry, often starting from more readily available precursors like 2-amino-4,6-dichloropyrimidine. The selective hydrolysis of one chlorine atom is a key transformation.

Diagram 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis and Purification

This protocol describes a general method for the selective hydrolysis of 2-amino-4,6-dichloropyrimidine.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, suspend 2-amino-4,6-dichloropyrimidine in water.

-

Hydrolysis: Cool the suspension in an ice bath. Slowly add one molar equivalent of aqueous sodium hydroxide solution dropwise, ensuring the temperature does not exceed 5-10 °C. The careful control of temperature and stoichiometry is critical to favor mono-hydrolysis over the di-hydrolyzed byproduct.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify by adding 2N HCl dropwise until the pH of the solution is approximately 5-6. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

-

Purification: For further purification, recrystallize the crude solid from a suitable solvent system, such as a water/ethanol mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to yield the final this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

References

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyrimidin-4-ol hydrate, a substituted pyrimidine derivative, is a pivotal chemical intermediate in the landscape of modern drug discovery and development. Its strategic placement of amino, chloro, and hydroxyl functional groups on the pyrimidine core renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of its chemical identity, synthesis, properties, and applications, with a focus on the scientific principles that underpin its utility.

Core Identification: CAS Number and Molecular Structure

CAS Number: 410530-71-1[1][2][3][4]

Molecular Formula: C₄H₆ClN₃O₂[1]

Molecular Weight: 163.56 g/mol [1]

Synonyms: 2-Amino-6-chloro-4-pyrimidinol hydrate, 2-Amino-6-chloropyrimidin-4(1H)-one hydrate

The structural integrity of 2-Amino-6-chloropyrimidin-4-ol is fundamental to its reactivity. The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, a common characteristic of hydroxypyrimidines that significantly influences its chemical behavior. The presence of a hydrate signifies that water molecules are incorporated into the crystal structure.

Caption: Tautomeric equilibrium of 2-Amino-6-chloropyrimidin-4-ol.

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-6-chloropyrimidin-4-ol typically originates from more readily available pyrimidine precursors. A common and industrially viable approach involves the chlorination of a corresponding hydroxypyrimidine.

A plausible synthetic pathway commences with 2-aminouracil (2-amino-pyrimidine-4,6-diol). The hydroxyl groups of 2-aminouracil can be converted to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic attack of the hydroxyl group on the phosphorus atom, followed by the elimination of a phosphate species and the introduction of a chlorine atom. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to selectively replace one hydroxyl group, yielding the desired 2-Amino-6-chloropyrimidin-4-ol.

Caption: Synthetic overview for 2-Amino-6-chloropyrimidin-4-ol.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and reactivity in synthetic protocols.

| Property | Value | Source |

| CAS Number | 410530-71-1 | [1][2][3][4] |

| Molecular Formula | C₄H₆ClN₃O₂ | [1] |

| Molecular Weight | 163.56 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 252 °C (decomposes) (for anhydrous form) | [6] |

| Solubility | Sparingly soluble in DMSO. Soluble in water, more so in organic solvents like ethanol and methanol. | [5][6] |

| pKa (predicted) | 7.49 ± 0.50 | [6] |

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents. The pyrimidine core is a common feature in numerous approved drugs, and this particular intermediate offers three reactive sites for further functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse side chains, a key strategy in tuning the pharmacological profile of a drug candidate.

-

Modification of the Amino Group: The amino group at the 2-position can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

-

Reactions at the Hydroxyl/Oxo Group: The tautomeric nature of the 4-position allows for reactions at either the oxygen or nitrogen atom, further expanding the synthetic possibilities.

A prominent example of the application of a closely related precursor, 2,4-diamino-6-chloropyrimidine, is in the synthesis of Minoxidil , a widely used medication for the treatment of androgenic alopecia.[5] The synthesis involves the nucleophilic substitution of the chlorine atom with piperidine, followed by N-oxidation.

Caption: Simplified synthesis of Minoxidil.

Experimental Protocols: A Representative Nucleophilic Aromatic Substitution

The following is a generalized, illustrative protocol for a nucleophilic aromatic substitution reaction using a 2-amino-6-chloropyrimidine derivative as the starting material. This protocol is intended as a guide and should be adapted and optimized for specific substrates and nucleophiles.

Objective: To synthesize a 2-amino-6-(substituted-amino)pyrimidin-4-ol derivative.

Materials:

-

This compound

-

Desired amine nucleophile (e.g., a primary or secondary amine)

-

A suitable solvent (e.g., ethanol, isopropanol, or DMF)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Standard laboratory glassware and equipment for organic synthesis

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 equivalents) followed by the non-nucleophilic base (1.5-2.0 equivalents). The base is essential to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (this will depend on the reactivity of the nucleophile and the solvent used, typically ranging from room temperature to reflux).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot will indicate product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 2-amino-6-(substituted-amino)pyrimidin-4-ol derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined structure and predictable reactivity provide a reliable platform for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the ongoing quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-amino-6-chloropyrimidin-4-ol hydrate, a valuable heterocyclic building block. The narrative is structured to deliver not just a protocol, but a field-proven perspective on the strategic choices underpinning the synthesis, ensuring both technical accuracy and practical applicability. The core of this synthesis is a robust and scalable two-stage process: the initial construction of the pyrimidine ring system, followed by a strategic halogenation and selective hydrolysis sequence.

Strategic Overview: The Synthetic Blueprint

The synthesis of 2-amino-6-chloropyrimidin-4-ol is most reliably achieved through a three-step sequence. A direct, selective mono-chlorination of the precursor 2-amino-4,6-dihydroxypyrimidine is challenging due to the high reactivity of common chlorinating agents like phosphorus oxychloride (POCl₃), which tends to yield the dichlorinated product. Therefore, a more controlled and higher-yielding strategy involves complete chlorination followed by a selective hydrolysis, which leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the Precursor: 2-Amino-4,6-dihydroxypyrimidine

The foundational step is the construction of the pyrimidine ring via a cyclocondensation reaction. This is a classic and widely used method for forming the 1,3-diazine core.[1]

Causality and Mechanism

The reaction proceeds by the condensation of a compound with an N-C-N fragment (guanidine) with a 1,3-dicarbonyl compound (diethyl malonate). Guanidine, activated by a strong base like sodium ethoxide to its free base form, acts as a binucleophile. It attacks the electrophilic carbonyl carbons of diethyl malonate, leading to a cyclization and subsequent elimination of ethanol to form the stable, aromatic pyrimidine ring.

Caption: Mechanism of Cyclocondensation.

Experimental Protocol

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Guanidine Addition: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (1 equivalent) to the sodium ethoxide solution with vigorous stirring.

-

Malonate Addition: Slowly add diethyl malonate (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65-75°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the resulting solid residue in a minimum amount of water.

-

Carefully adjust the pH to approximately 6 with 10% hydrochloric acid, which will cause the product to precipitate.

-

Filter the white precipitate, wash thoroughly with distilled water and then ethanol to remove salts and unreacted starting materials.

-

Dry the product in a vacuum oven at 60°C to a constant weight.

-

| Parameter | Value | Reference |

| Guanidine HCl | 1.0 mol equiv. | [1] |

| Diethyl Malonate | 1.05 mol equiv. | [1] |

| Sodium Metal | 2.5 mol equiv. | [1] |

| Solvent | Absolute Ethanol | [1] |

| Reaction Temp. | Reflux (65-75°C) | [1] |

| Reaction Time | 4-6 hours | [1] |

| Typical Yield | 85-95% | [1] |

Part 2: Exhaustive Chlorination to 2-Amino-4,6-dichloropyrimidine

With the pyrimidine core synthesized, the next step is to convert both hydroxyl groups to chlorine atoms. This is a standard transformation for hydroxypyrimidines, which exist predominantly in their keto (pyrimidinone) tautomeric forms, facilitating this reaction.

Causality and Reagent Choice

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3] It effectively chlorinates the carbonyl groups of the pyrimidinone tautomers. The reaction is often performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the chlorinated product.[2][3] Using an excess of POCl₃ can also serve as the reaction solvent.

Experimental Protocol

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flask equipped with a reflux condenser and stirrer, suspend the dry 2-amino-4,6-dihydroxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (3.5-8 equivalents).

-

Base Addition: Slowly add N,N-dimethylaniline (2 equivalents) to the mixture. The addition is exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to 60-70°C for 4-8 hours. Some protocols may call for reflux temperatures (approx. 107°C), but lower temperatures can improve purity.[2]

-

Workup and Isolation:

-

After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Crucial Step: Slowly and cautiously pour the cooled, viscous residue onto crushed ice or into ice-cold water with vigorous stirring. This quench is highly exothermic.

-

Neutralize the acidic aqueous solution by slowly adding a base (e.g., 25% ammonia solution or 50% NaOH) until the pH reaches 8-9.[4]

-

The solid product, 2-amino-4,6-dichloropyrimidine, will precipitate.

-

Filter the solid, wash it extensively with water, and dry it. The crude product can be purified by recrystallization from 50% ethanol.[4]

-

| Parameter | Value | Reference |

| 2-Amino-4,6-dihydroxypyrimidine | 1.0 mol equiv. | [2] |

| Phosphorus Oxychloride (POCl₃) | 3.5 - 8.0 mol equiv. | [2] |

| N,N-Dimethylaniline | 2.0 mol equiv. | [2] |

| Reaction Temp. | 60-70°C | [2] |

| Reaction Time | 4 hours | [2] |

| Typical Yield | ~86% | [2] |

Part 3: Selective Hydrolysis to 2-Amino-6-chloropyrimidin-4-ol

This final step is the most nuanced, relying on the differential reactivity of the two chlorine atoms. In 2-amino-4,6-dichloropyrimidine, the chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C6 position. This allows for a selective hydrolysis where only the C4 chlorine is replaced by a hydroxyl group. This strategy is analogous to the selective synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, where an alkoxide selectively displaces the C4 chlorine.[5][6]

Causality and Control

The increased reactivity at C4 is due to electronic factors from the amino group at the C2 position. By carefully controlling the reaction conditions—specifically temperature and pH—the hydrolysis can be stopped after the first substitution, yielding the desired mono-chloro, mono-hydroxy product.

Experimental Protocol

-

Reaction Setup: Suspend the 2-amino-4,6-dichloropyrimidine (1 equivalent) in water.

-

Hydrolysis: Heat the aqueous suspension. The precise temperature and duration are critical for selectivity. A common approach for similar transformations on related substrates involves heating at 90°C.[7] The progress should be meticulously monitored by HPLC or TLC to maximize the yield of the desired product and minimize the formation of the fully hydrolyzed dihydroxy starting material.

-

Isolation:

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The final product is typically isolated as a hydrate.

-

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, paying close attention to the chemical shifts of the pyrimidine ring protons and carbons. For example, the precursor 2-amino-4,6-dihydroxypyrimidine shows characteristic signals for the two hydroxyl groups and the amino group protons in DMSO-d₆.[1]

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a mono-chlorinated compound.

-

Melting Point: To assess the purity of the crystalline solid.

-

Elemental Analysis: To confirm the elemental composition (C, H, Cl, N).

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-6-chloropyrimidin-4-ol Hydrate

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-amino-6-chloropyrimidin-4-ol hydrate, focusing on its solubility and stability. This document is intended for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. By synthesizing established scientific principles with practical, field-proven methodologies, this guide aims to provide a robust framework for understanding and manipulating this molecule for research and development purposes.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of immense interest in medicinal chemistry. Pyrimidine scaffolds are integral to the structure of nucleobases and are found in a wide array of therapeutic agents. The presence of amino, chloro, and hydroxyl functional groups on the pyrimidine ring of this compound suggests its potential as a versatile building block in the synthesis of novel drug candidates. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, as these properties directly impact bioavailability, formulation, and shelf-life.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological environments.

| Property | Value/Estimate | Source/Justification |

| Molecular Formula | C₄H₄ClN₃O · H₂O | Supplier Information |

| Molecular Weight | 163.56 g/mol (hydrate) | Supplier Information |

| LogP | 0.93470 | ChemSrc[1] |

| Estimated pKa | Acidic (hydroxyl): ~8-9, Basic (amino): ~3-4 | Based on data for hydroxypyrimidines and aminopyrimidines[2][3] |

Expert Insight: The LogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The estimated pKa values are critical for understanding its pH-dependent solubility. The pyrimidinol moiety is expected to be weakly acidic, while the amino group is weakly basic. This amphoteric nature implies that the compound's solubility will be lowest at its isoelectric point and will increase in both acidic and basic solutions.

Solubility Profile: A Critical Parameter for Drug Action

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. For a compound like this compound, which is likely to be a solid at room temperature, assessing its solubility in various media is a key step in its characterization.

Aqueous Solubility

Causality Behind Experimental Choices: To accurately determine the aqueous solubility, both kinetic and thermodynamic measurements are recommended. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[5][6]

Experimental Protocol: Kinetic and Thermodynamic Aqueous Solubility Determination

This protocol outlines a robust method for determining both the kinetic and thermodynamic aqueous solubility of this compound.

Kinetic Solubility (High-Throughput Screening):

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically in a 1:99 or 2:98 DMSO to buffer ratio.

-

Equilibration: Shake the plate at room temperature for 2 hours.[1]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV after centrifugation.[7]

Thermodynamic Solubility (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

-

Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

dot

Caption: A comparative workflow for kinetic and thermodynamic solubility assessment.

Organic Solvent Solubility

For synthetic and purification purposes, understanding the solubility in organic solvents is crucial. Based on related compounds, this compound is expected to have higher solubility in polar organic solvents. For instance, 2,4-diamino-6-chloropyrimidine is more soluble in ethanol and methanol than in water[4], and 2-amino-4-chloro-6-methylpyrimidine is soluble in acetic acid at 50 mg/mL.

Recommended Solvents for Screening:

-

Methanol

-

Ethanol

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetic Acid

Stability Profile: Ensuring Compound Integrity

The chemical stability of a compound is a critical attribute that affects its shelf-life, safety, and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, which would lead to the formation of the corresponding 6-hydroxy derivative.

-

Oxidation: The electron-rich pyrimidine ring and the amino group can be susceptible to oxidation.

-

Photodegradation: Aromatic and heterocyclic compounds can undergo degradation upon exposure to UV or visible light.

dot

Caption: Hypothesized degradation pathways for this compound.

Forced Degradation Study Protocol

A systematic forced degradation study should be conducted according to ICH guidelines to assess the intrinsic stability of this compound.[10]

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for up to 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for up to 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[10]

Recommended Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust and reliable analytical method is crucial for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach.[11][12]

dot

Caption: A typical workflow for developing a stability-indicating HPLC method.

Starting HPLC Conditions

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility for polar compounds.[13]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended for method development).

-

Column Temperature: 30°C

Expert Insight: The initial method development should focus on achieving good peak shape and resolution between the parent compound and any degradation products formed during the forced degradation studies. The use of a polar-embedded C18 column could also be explored to improve the retention of this relatively polar analyte.[11]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this molecule is limited in the public domain, the provided protocols and theoretical considerations, based on the chemistry of related pyrimidine derivatives, offer a robust starting point for its characterization. A thorough investigation of these properties is a non-negotiable step in the journey of any potential drug candidate from the laboratory to the clinic.

References

- 1. enamine.net [enamine.net]

- 2. 2(1H)-Pyrimidinone | C4H4N2O | CID 68401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijtsrd.com [ijtsrd.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Molecular Structure and Tautomerism

2-Amino-6-chloropyrimidin-4-ol can exist in tautomeric forms, primarily the keto and enol forms. The presence of the hydrate further influences its structure through hydrogen bonding. The predominant tautomer in different environments (solid-state vs. solution) will significantly impact the spectroscopic data. For the purpose of this guide, we will consider both forms in our spectral interpretations.

Caption: Tautomeric forms of 2-Amino-6-chloropyrimidin-4-ol.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 2-Amino-6-chloropyrimidin-4-ol hydrate is anticipated to be relatively simple, providing key information about the protons on the pyrimidine ring and the amino group. The presence of water in the hydrate may result in a broad, exchangeable proton signal.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.5 - 6.0 | Singlet | 1H | H5 | The lone proton on the pyrimidine ring is expected to appear as a singlet in this region, influenced by the adjacent electron-withdrawing chlorine and nitrogen atoms. |

| ~ 6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen and exchange with the solvent. Its chemical shift can vary with solvent and concentration. |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | -OH / -NH (keto) | In the enol form, the hydroxyl proton will be present. In the keto form, an N-H proton of the pyrimidine ring will be observed. These protons are acidic and will appear as a broad, exchangeable singlet at a downfield chemical shift. |

| Variable | Broad Singlet | 2H | H₂O | The water of hydration will likely appear as a broad singlet, the position of which is highly dependent on the solvent and temperature. |

Experimental Protocol for ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the compound and exchanging with the labile -NH₂ and -OH protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

Data Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time for quantitative analysis.

-

Caption: ¹H NMR Peak Assignment Workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the core structure.

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C2 | The carbon atom bonded to the amino group and two nitrogen atoms is expected to be significantly deshielded. |

| ~ 155 - 160 | C4 | In the enol form, this carbon is attached to the hydroxyl group. In the keto form, it is a carbonyl carbon, both of which are downfield. |

| ~ 150 - 155 | C6 | The carbon atom bonded to the electronegative chlorine atom will be deshielded and appear in this region. |

| ~ 90 - 95 | C5 | The CH carbon of the pyrimidine ring will be the most upfield of the ring carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A higher concentration is generally required for ¹³C NMR. Weigh 20-50 mg of the compound.

-

Dissolve in 0.5-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock and shimming from the ¹H NMR experiment.

-

-

Data Acquisition:

-

Use a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum provides valuable information about the functional groups present in the molecule. The analysis of a structurally similar compound, 2-Amino-4,6-dichloropyrimidine, provides a strong basis for these assignments.[1]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| ~ 3200 (broad) | O-H Stretching | Hydroxyl (-OH) and Water (H₂O) |

| 1640 - 1680 | C=O Stretching | Carbonyl (in keto tautomer) |

| 1600 - 1650 | N-H Bending | Primary Amine (-NH₂) |

| 1550 - 1620 | C=N and C=C Stretching | Pyrimidine Ring |

| 700 - 800 | C-Cl Stretching | Chloroalkane |

Experimental Protocol for IR Spectroscopy (KBr Pellet Technique)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the non-hydrated form (C₄H₄ClN₃O), which is approximately 145.01 g/mol . Due to the presence of the ³⁵Cl and ³⁷Cl isotopes, there will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.

-

Major Fragments:

-

Loss of HCl: A peak corresponding to [M-HCl]⁺.

-

Loss of CO: A common fragmentation for pyrimidinones.

-

Loss of HCN: Fragmentation of the pyrimidine ring.

-

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

-

-

Mass Analysis:

-

Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the elemental composition of the molecular ion and its fragments.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating predicted data with established protocols and comparative analysis of similar structures, researchers can confidently approach the characterization of this and related compounds. The detailed methodologies presented herein serve as a practical resource for obtaining high-quality spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Amino-6-chloropyrimidin-4-ol hydrate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While not as extensively documented as some of its downstream derivatives, its structural motifs suggest its role as a valuable synthetic intermediate. This document will delve into its probable synthetic routes, physicochemical properties, and potential applications, offering field-proven insights into its chemistry and utility.

Introduction and Significance

This compound belongs to the 2-aminopyrimidine class of compounds, a scaffold that is a cornerstone in the development of a wide array of therapeutic agents. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to interact with a multitude of biological targets. The presence of amino, chloro, and hydroxyl functional groups on the pyrimidine core of this molecule provides multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules with potential biological activities, including anticancer and antiviral properties[1][2][3][4].

While a definitive historical account of its initial discovery is not prominent in the scientific literature, its existence and utility can be inferred from the extensive research into substituted pyrimidines. It is primarily recognized as a key intermediate, available from commercial suppliers, for the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Physicochemical Properties and Structural Characterization

The key physicochemical properties of this compound are summarized in the table below. It is important to note that this compound can exist in tautomeric forms, a common feature of hydroxypyrimidines.

| Property | Value | Source(s) |

| CAS Number | 410530-71-1, 206658-81-3 | [5][6] |

| Molecular Formula | C4H6ClN3O2 | [5][6] |

| Molecular Weight | 163.56 g/mol | [5][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-Amino-6-chloro-4-pyrimidinol hydrate, 2-Amino-6-chloropyrimidin-4(1H)-one hydrate | [6] |

Tautomerism

A critical aspect of the chemistry of 2-Amino-6-chloropyrimidin-4-ol is its existence in different tautomeric forms. The "pyrimidin-4-ol" name represents the enol tautomer, while the "pyrimidin-4(1H)-one" and "pyrimidin-6(1H)-one" names refer to the keto tautomers. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. In the solid state and under physiological conditions, the keto form is often predominant for similar hydroxypyrimidines. Understanding this tautomerism is crucial as it affects the molecule's reactivity and its interactions with biological targets.

dot TD {

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Tautomeric forms of 2-Amino-6-chloropyrimidine-4-ol.

Expected Spectral Properties

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the amino protons (a broad singlet), a proton on the pyrimidine ring (a singlet), and a signal for the hydroxyl proton (in the enol form) or an N-H proton (in the keto forms). The water of hydration would also be visible as a broad signal.

-

¹³C NMR: The carbon NMR spectrum would display four signals for the pyrimidine ring carbons, with their chemical shifts influenced by the attached functional groups (amino, chloro, and hydroxyl/keto).

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group, O-H stretching (for the enol form and water of hydration), C=O stretching (for the keto form), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. The IR spectrum of the likely precursor, 2-amino-4,6-dichloropyrimidine, shows characteristic bands for the N-H and pyrimidine ring vibrations[8].

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the anhydrous molecule (C₄H₄ClN₃O), exhibiting a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Manufacturing

A definitive, published protocol for the synthesis of this compound is not readily found. However, based on established pyrimidine chemistry, a highly plausible and scientifically sound synthetic route involves the selective monohydrolysis of 2-amino-4,6-dichloropyrimidine. This precursor is commercially available or can be synthesized from 2-amino-4,6-dihydroxypyrimidine.

Synthesis of the Precursor: 2-Amino-4,6-dichloropyrimidine

The synthesis of 2-amino-4,6-dichloropyrimidine is a well-documented process, typically involving the chlorination of 2-amino-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃)[9][10][11].

dot TD {

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, add 2-amino-4,6-dihydroxypyrimidine to phosphorus oxychloride (POCl₃)[11]. An amine base, such as N,N-dimethylaniline, can be added to facilitate the reaction[11].

-

Chlorination: Heat the mixture, for example, to 55-60°C, and stir for several hours until the reaction is complete, as monitored by a suitable technique like TLC or HPLC[11].

-

Workup: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously added to ice water to hydrolyze any remaining POCl₃ and the intermediate phosphoramide dichloride by-product[9][10].

-

Isolation: The resulting slurry is neutralized with a base (e.g., sodium hydroxide) to precipitate the product[11]. The solid is then filtered, washed with water, and dried to yield 2-amino-4,6-dichloropyrimidine.

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved through the selective hydrolysis of one of the chlorine atoms of 2-amino-4,6-dichloropyrimidine. The C4 and C6 positions of the pyrimidine ring have different reactivities, which can be exploited for selective substitution.

dot TD {

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Proposed synthetic workflow for the title compound.

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent.

-

Hydrolysis: Treat the solution with one equivalent of an aqueous base, such as sodium hydroxide, at a controlled temperature. Alternatively, heating in water or an aqueous acid could also effect the hydrolysis. The reaction progress should be carefully monitored to favor monosubstitution over the formation of the dihydroxy product.

-

Workup: Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Isolation and Purification: Filter the crude product, wash with cold water, and then recrystallize from water to obtain 2-Amino-6-chloropyrimidin-4-ol as its hydrate.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The presence of three distinct functional groups allows for sequential and regioselective modifications.

-

The Amino Group: Can be acylated, alkylated, or used in the formation of ureas and guanidines.

-

The Chloro Group: Can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions.

-

The Hydroxyl Group (Enol Form) or N-H/C=O (Keto Form): Can be O-alkylated, O-acylated, or the N-H can be alkylated.

This multi-functionality makes it an excellent scaffold for building libraries of compounds for high-throughput screening in drug discovery programs targeting a variety of diseases. The 2-aminopyrimidine core is present in numerous approved drugs and clinical candidates, highlighting the therapeutic potential of its derivatives.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity. Its significance stems from its role as a versatile synthetic intermediate in the preparation of more complex pyrimidine derivatives. A thorough understanding of its synthesis, likely proceeding through the selective hydrolysis of 2-amino-4,6-dichloropyrimidine, and its inherent tautomerism is essential for its effective utilization in medicinal chemistry and drug discovery. The multi-functional nature of this compound provides a robust platform for the generation of diverse molecular architectures, underscoring its potential in the ongoing search for novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. asianpubs.org [asianpubs.org]

- 9. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 11. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

Introduction: The Versatility of the 2-Aminopyrimidine Scaffold

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Amino-6-chloropyrimidin-4-ol Hydrate

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for three of the nucleobases in our DNA and RNA: cytosine, thymine, and uracil. It is therefore not surprising that synthetic pyrimidine derivatives have been a cornerstone of medicinal chemistry for decades, with applications ranging from anticancer to antiviral and antibacterial therapies.[1][2] this compound belongs to this versatile class of compounds. While its specific mechanism of action is not yet fully elucidated, the extensive research on its close chemical relatives provides a strong foundation for proposing several potential biological activities and mechanisms.

This technical guide will explore the putative mechanisms of action of this compound by drawing on the established biological activities of its derivatives. We will delve into its potential as an anticancer, anti-infective, and anti-inflammatory agent, and as a modulator of central nervous system targets. For each potential mechanism, we will outline the underlying scientific rationale, provide detailed experimental protocols for validation, and present visual workflows and pathway diagrams to facilitate a deeper understanding. This guide is intended for researchers, scientists, and drug development professionals who are interested in exploring the therapeutic potential of this promising chemical entity.

Part 1: Potential as an Anticancer Agent

Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant potential as anticancer agents.[2][3] This activity is often attributed to their ability to act as kinase inhibitors or to interfere with DNA replication and repair processes in rapidly dividing cancer cells.

Putative Mechanism: Inhibition of Key Cellular Kinases

Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical for cell signaling, proliferation, and survival. Given the structural similarities, it is plausible that this compound could target kinases involved in oncogenic pathways.

Proposed Signaling Pathway Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: Kinase Inhibition and Cytotoxicity Assays

To validate this hypothesis, a tiered experimental approach is recommended.

Experimental Workflow

Caption: Workflow for validating kinase inhibitor activity.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Part 2: Potential as an Anti-Infective Agent

The 2-aminopyrimidine core is present in several approved antibacterial and antiviral drugs. This suggests that this compound may also possess anti-infective properties.

Putative Mechanism: Inhibition of Microbial Metabolic Pathways

One of the most common mechanisms for antibacterial agents is the inhibition of essential metabolic pathways, such as folate synthesis. It is conceivable that this compound could act as an antimetabolite in bacteria.

Quantitative Data on Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 2-aminopyrimidine derivative | Bacillus subtilis | >100 |

| 2-aminopyrimidine derivative | Escherichia coli | >100 |

| 2-aminopyrimidine derivative | Staphylococcus aureus | 50 |

Note: Data is illustrative and based on activities of various 2-aminopyrimidine derivatives.

Experimental Validation: Antimicrobial Susceptibility Testing

The first step in validating the anti-infective potential is to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Detailed Protocol: Broth Microdilution MIC Assay

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth to the mid-logarithmic phase.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Potential as an Anti-Inflammatory Agent

Certain 2-aminopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[4]

Putative Mechanism: Inhibition of Nitric Oxide Synthase (NOS)

Excessive NO production by inducible NOS (iNOS) is a hallmark of chronic inflammation. This compound may exert anti-inflammatory effects by inhibiting iNOS activity.

Quantitative Data on Related Compounds

| Compound | Target | IC50 (µM) |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | Immune-activated NO production | 2 |

| Other 2-amino-4,6-dichloropyrimidine derivatives | Immune-activated NO production | 9-36 |

Experimental Validation: Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method for measuring nitrite, a stable and quantifiable breakdown product of NO.

Detailed Protocol: Griess Assay in Macrophages

-

Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce iNOS expression.

-

Incubation: Incubate for 24 hours.

-

Griess Reaction: Mix the cell culture supernatant with Griess reagent and incubate for 15 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

Part 4: Potential as a Modulator of Central Nervous System (CNS) Targets

Some derivatives of 2,4-diaminopyrimidine have been found to be inhibitors of spiroperidol binding, suggesting an affinity for dopamine receptors.[5]

Putative Mechanism: Dopamine Receptor Antagonism

Given the structural precedent, this compound could potentially act as a dopamine receptor antagonist, which may have applications in the treatment of various neurological and psychiatric disorders.

Experimental Validation: Radioligand Binding Assay

A radioligand binding assay can be used to determine the affinity of the compound for dopamine receptors.

Experimental Workflow

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a compound with significant therapeutic potential, stemming from the versatile and biologically active 2-aminopyrimidine scaffold. While its precise mechanism of action remains to be fully elucidated, the existing body of research on its derivatives allows us to propose several plausible hypotheses, including roles in oncology, infectious disease, inflammation, and neuroscience. The experimental protocols and workflows detailed in this guide provide a robust framework for validating these hypotheses and unlocking the full therapeutic potential of this promising molecule. Further research into the specific interactions of this compound with biological targets will be crucial for its development as a novel therapeutic agent.

References

- 1. irjmets.com [irjmets.com]

- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity to engage a wide array of biological targets.[4][5] Among the vast chemical space of pyrimidine derivatives, 2-Amino-6-chloropyrimidin-4-ol hydrate presents itself as a molecule of significant interest for drug discovery and development. The presence of key functional groups—an amino group, a chloro substituent, and a hydroxyl group—on the pyrimidine ring suggests the potential for multifaceted biological activities. This guide provides a comprehensive technical overview of the potential biological activities of this compound, detailing experimental methodologies to elucidate its pharmacological profile and providing insights into its potential mechanisms of action.

The strategic placement of substituents on the pyrimidine ring is crucial for its interaction with biological macromolecules. The amino group can act as a hydrogen bond donor, a common feature in molecules that interact with the hinge region of kinases.[1] The chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the ring and participate in halogen bonding, a recognized interaction in drug-receptor binding. The hydroxyl group, which exists in tautomeric equilibrium with a ketone, provides a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition. This unique combination of functional groups makes this compound a compelling candidate for screening against various therapeutic targets.

This document will explore the potential of this compound in key therapeutic areas, including oncology, infectious diseases, and inflammation, based on the known activities of structurally related chloropyrimidine and aminopyrimidine analogs.[6][7][8] We will provide detailed, field-proven protocols for a systematic investigation of its biological activity, from initial cytotoxicity screening to more specific enzyme and cell-based assays. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this compound.

Potential Therapeutic Applications and Rationale

The structural features of this compound suggest several avenues for therapeutic application. The pyrimidine core is a well-established pharmacophore in a multitude of drug classes.[3] This section will delve into the most promising potential applications, drawing parallels with known bioactive pyrimidine derivatives.

Kinase Inhibition in Oncology

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, with several FDA-approved drugs targeting various kinases.[1][2] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine motif is particularly adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

The potential for this compound to act as a kinase inhibitor is significant. The 2-amino group can mimic the adenine portion of ATP, while substitutions at the 4 and 6 positions can confer selectivity and potency.[1][9] For instance, various 2-aminopyrimidine derivatives have been developed as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[10]

Hypothesized Signaling Pathway Inhibition:

References

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. benchchem.com [benchchem.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a vast array of investigational agents. This guide focuses on a specific, yet versatile, subset: derivatives and analogs of 2-amino-6-chloropyrimidin-4-ol hydrate. We will delve into the synthetic methodologies for accessing this core and its derivatives, explore the critical structure-activity relationships (SAR) that govern their biological effects, and discuss their potential as therapeutic agents, particularly in oncology and infectious diseases. This document is intended to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data interpretation frameworks for researchers in the field.

The 2-Amino-6-chloropyrimidin-4-ol Core: Structure and Properties

The foundational molecule, 2-amino-6-chloropyrimidin-4-ol, exists in a tautomeric equilibrium between the -ol and -one forms, with the 2-amino-6-chloropyrimidin-4(3H)-one tautomer generally being the more stable and prevalent form in the solid state.[1][2] The presence of the chlorine atom at the 6-position provides a crucial handle for further chemical modifications, making this a valuable intermediate in the synthesis of diverse compound libraries. The amino group at the 2-position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.[3] The hydrate form indicates the presence of one or more water molecules within the crystal lattice, which can influence its solid-state properties such as solubility and stability.

While specific experimental data for the synthesis and characterization of this compound is not extensively reported in publicly available literature, its preparation can be inferred from the well-established chemistry of pyrimidines. A plausible synthetic route would involve the cyclization of a suitable three-carbon precursor with guanidine, followed by chlorination.

Synthesis of 2-Aminopyrimidine Derivatives

The true utility of the 2-amino-6-chloropyrimidin-4-ol core lies in its potential for diversification. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

Synthesis of the Precursor: 2-Amino-4,6-dichloropyrimidine

A common and versatile starting material for many derivatives is 2-amino-4,6-dichloropyrimidine. Its synthesis from the more readily available 2-amino-4,6-dihydroxypyrimidine is a critical first step.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine [4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (at least 3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Caption: Synthesis of 2-amino-4,6-dichloropyrimidine.

Diversification at the 4- and 6-Positions

With 2-amino-4,6-dichloropyrimidine in hand, selective nucleophilic substitution can be achieved to introduce a variety of functional groups at the 4- and 6-positions. The reactivity of the two chlorine atoms can be modulated by reaction conditions. Generally, the chlorine at the 4-position is more reactive towards nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution [5]

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as isopropanol, DMF, or THF.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1 equivalents) to the solution.

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the nucleophile. Microwave irradiation can also be employed to accelerate the reaction.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Caption: General workflow for nucleophilic substitution.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

Kinase Inhibition

A significant body of research has focused on 2-aminopyrimidine derivatives as kinase inhibitors.[6] The 2-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.

-

Substituents at the 4-position: Bulky and hydrophobic groups at this position are often well-tolerated and can occupy the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.

-

Substituents at the 5-position: Modification at this position can influence the planarity of the molecule and introduce additional interactions with the solvent-exposed region of the active site.

-